molecular formula C20H18N2Na2O8S2 B13759031 Disodium;1-amino-4-(cyclohexylamino)-9,10-dioxoanthracene-2,7-disulfonate CAS No. 72187-20-3

Disodium;1-amino-4-(cyclohexylamino)-9,10-dioxoanthracene-2,7-disulfonate

Cat. No.: B13759031
CAS No.: 72187-20-3
M. Wt: 524.5 g/mol
InChI Key: VXNHWCJPZWBSQK-UHFFFAOYSA-L
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Description

Disodium 1-amino-4-(cyclohexylamino)-9,10-dioxoanthracene-2,7-disulfonate (CAS 4368-56-3), also known as Acid Blue 62 or Telon Blue RRL, is an anthraquinone-based dye. Its structure features:

  • Anthracene core with two ketone groups at positions 9 and 10.
  • Amino group at position 1 and cyclohexylamino group at position 2.
  • Two sulfonate groups at positions 2 and 7, enhancing water solubility .

Applications: Primarily used in cosmetics (rinse-off products) and textiles due to its vibrant blue hue and stability . Key properties include a molecular weight of 422.43 g/mol, solubility of 21.35 g/L at 20°C, and high thermal stability (>300°C) .

Properties

CAS No.

72187-20-3

Molecular Formula

C20H18N2Na2O8S2

Molecular Weight

524.5 g/mol

IUPAC Name

disodium;1-amino-4-(cyclohexylamino)-9,10-dioxoanthracene-2,7-disulfonate

InChI

InChI=1S/C20H20N2O8S2.2Na/c21-18-15(32(28,29)30)9-14(22-10-4-2-1-3-5-10)16-17(18)20(24)13-8-11(31(25,26)27)6-7-12(13)19(16)23;;/h6-10,22H,1-5,21H2,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2

InChI Key

VXNHWCJPZWBSQK-UHFFFAOYSA-L

Canonical SMILES

C1CCC(CC1)NC2=CC(=C(C3=C2C(=O)C4=C(C3=O)C=C(C=C4)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium;1-amino-4-(cyclohexylamino)-9,10-dioxoanthracene-2,7-disulfonate typically involves multiple steps, starting with the preparation of the anthracene core. The amino and cyclohexylamino groups are introduced through specific substitution reactions. The disulfonate groups are added via sulfonation reactions under controlled conditions to ensure the correct positioning on the anthracene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to optimize yield and purity. The process is carefully monitored to maintain the desired chemical structure and properties.

Chemical Reactions Analysis

Types of Reactions

Disodium;1-amino-4-(cyclohexylamino)-9,10-dioxoanthracene-2,7-disulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: Substitution reactions can replace specific groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Disodium;1-amino-4-(cyclohexylamino)-9,10-dioxoanthracene-2,7-disulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in various medical conditions.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Disodium;1-amino-4-(cyclohexylamino)-9,10-dioxoanthracene-2,7-disulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Anthraquinone-2,7-disulfonic Acid Disodium Salt (CAS 853-67-8)

  • Structure: Lacks amino and cyclohexylamino groups; simpler anthraquinone disulfonate.
  • Properties : Higher water solubility due to two sulfonate groups but reduced affinity for hydrophobic substrates compared to Acid Blue 62.
  • Applications : Intermediate in dye synthesis, lacking direct cosmetic use .
Parameter Acid Blue 62 Anthraquinone-2,7-disulfonate
Substituents Amino, cyclohexylamino, sulfonates Sulfonates only
Molecular Weight (g/mol) 422.43 412.3
Solubility (g/L, 20°C) 21.35 >50 (estimated)
Key Application Cosmetics, textiles Dye precursor

Sodium 1-Amino-4-(2-benzothiazolylthio)-9,10-dioxoanthracene-2-sulfonate (CAS 3767-77-9)

  • Structure: Replaces cyclohexylamino with benzothiazole-thio group.
  • Properties : Increased molecular weight (504.5 g/mol) and lipophilicity (LogP 4.77), suitable for specialized dyeing or biological applications .
  • Applications: Potential use in functional dyes or as a biochemical agent due to benzothiazole’s electronic properties.

PSB-1011 (Disodium 1-amino-4-[3-(4,6-dichlorotriazin-2-ylamino)-4-sulfophenylamino]-9,10-dioxoanthracene-2-sulfonate)

  • Structure : Contains dichlorotriazinyl and sulfophenyl groups.
  • Properties: Nanomolar P2X2 receptor antagonist; pharmacological use contrasts with Acid Blue 62’s cosmetic role. Higher reactivity due to triazine group .
  • Regulatory Notes: Classified with hazards (skin sensitization, aquatic toxicity) .

Disodium 4,5-diamino-9,10-dihydro-1,8-dihydroxy-9,10-dioxoanthracene-2,7-disulfonate

  • Structure: Additional diamino and dihydroxy groups.
  • Properties : Enhanced hydrogen bonding capacity; molecular weight 428.35 g/mol. Likely used in high-affinity dyes or metal-complexing agents .

Key Structural and Functional Differences

Substituent Effects

  • Cyclohexylamino Group (Acid Blue 62): Improves solubility in organic matrices and color fastness in textiles .
  • Benzothiazole (CAS 3767-77-9) : Introduces sulfur-based reactivity, expanding utility in specialty chemistry .
  • Chlorotriazinyl (PSB-1011) : Enhances binding to biological targets but increases environmental toxicity .

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